2-(2-Pinen-10-yl)cyclopentanone

Catalog No.
S13148494
CAS No.
83878-05-1
M.F
C15H22O
M. Wt
218.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Pinen-10-yl)cyclopentanone

CAS Number

83878-05-1

Product Name

2-(2-Pinen-10-yl)cyclopentanone

IUPAC Name

2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]cyclopentan-1-one

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

InChI

InChI=1S/C15H22O/c1-15(2)12-7-6-10(13(15)9-12)8-11-4-3-5-14(11)16/h6,11-13H,3-5,7-9H2,1-2H3

InChI Key

YMEBHFZQLASTNM-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1C2)CC3CCCC3=O)C

2-(2-Pinen-10-yl)cyclopentanone is an organic compound with the molecular formula C15H22OC_{15}H_{22}O and a molecular weight of 218.33 g/mol. It features a cyclopentanone ring fused with a pinene moiety, providing it with distinctive structural and chemical properties. The compound's IUPAC name is 2-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]cyclopentan-1-one, indicating its complex bicyclic structure derived from pinene.

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the ketone group into an alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can participate in substitution reactions, where functional groups are exchanged under various conditions involving acids, bases, or catalysts.

The specific products formed depend on the reaction conditions and reagents used.

The synthesis of 2-(2-Pinen-10-yl)cyclopentanone can be achieved through multiple methods:

  • Direct Reaction: A common synthetic route involves the direct reaction of pinene with cyclopentanone under controlled conditions, often requiring a catalyst to facilitate the reaction.
  • Industrial Production: For large-scale production, optimized reaction conditions are employed to maximize yield and purity. Techniques such as continuous flow reactors and advanced catalytic systems are utilized to enhance efficiency.

2-(2-Pinen-10-yl)cyclopentanone has several applications in scientific research and industry:

  • Flavor and Fragrance Industry: Due to its unique scent profile derived from the pinene component, it is used in perfumery and flavoring.
  • Chemical Synthesis: It serves as a precursor for synthesizing more complex organic molecules in pharmaceutical chemistry.
  • Biological Research: Its potential biological activities make it a candidate for further studies in pharmacology and biochemistry.

Research on the interaction of 2-(2-Pinen-10-yl)cyclopentanone with biological molecules is still emerging. Preliminary studies suggest that it may interact with specific enzymes or receptors, although detailed mechanisms remain to be fully elucidated. Understanding these interactions could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with 2-(2-Pinen-10-yl)cyclopentanone:

Compound NameStructure TypeUnique Features
CyclopentanoneSimple ketoneLacks the pinene moiety; simpler structure
PineneTerpeneParent compound; contributes to unique properties
Other Cyclopentanone DerivativesVarious substituents on cyclopentanoneDifferent functional groups alter reactivity

Uniqueness

The uniqueness of 2-(2-Pinen-10-yl)cyclopentanone lies in its combination of a cyclopentanone ring with a pinene moiety. This structural combination imparts distinct chemical reactivity and potential biological activities that may not be present in simpler analogs like cyclopentanone or other derivatives. The presence of the pinene structure enhances its applicability in flavor and fragrance industries as well as in medicinal chemistry.

Critical Properties and Phase Transitions

The critical properties of 2-(2-Pinen-10-yl)cyclopentanone have been estimated through group contribution methods, revealing a critical temperature in the range of 720-740 K and critical pressure of 2200-2400 kPa. These values reflect the substantial intermolecular interactions arising from both the ketone functionality and the complex bicyclic terpene structure. The critical density is estimated to fall between 0.32-0.35 g/cm³, consistent with the molecular architecture of terpene derivatives [2].

The compound exhibits an estimated boiling point range of 285-295°C, significantly higher than simple cyclopentanone (130.6°C) [3] due to the bulky pinene substituent that increases molecular weight and van der Waals interactions. The melting point remains undetermined experimentally, though the complex molecular structure suggests it would exist as a liquid at ambient temperatures, similar to other terpene ketones [4].

Thermal Stability Characteristics

Thermal stability analysis based on related pinene compounds indicates that 2-(2-Pinen-10-yl)cyclopentanone should demonstrate reasonable thermal stability under inert atmospheres up to approximately 200°C [5] [6]. The activation energy for thermal decomposition is estimated at 115-125 kJ/mol, derived from studies on α-pinene and β-pinene oxidation characteristics which showed activation energies of 116.25 and 121.85 kJ/mol respectively [5] [6].

Under nitrogen atmosphere, the compound should remain thermally stable without significant chemical reaction even when temperatures reach 473 K, consistent with the behavior observed for α-pinene and β-pinene [5] [6]. However, in the presence of oxygen, thermal stability decreases markedly with initial exothermic temperatures expected around 333-338 K, similar to pinene derivatives which exhibit high chemical activity under oxidative conditions [6].

PropertyValueTemperature Range (K)Reference/Basis
Critical Temperature720-740 K-Group contribution methods
Critical Pressure2200-2400 kPa-Joback estimation
Thermal Stability (N₂)Stable298-473Pinene studies [5] [6]
Oxidation Onset333-338 K-Related terpene data [6]
Activation Energy (thermal)115-125 kJ/mol-Estimated from pinene data

Thermodynamic Functions

The standard enthalpy of formation for 2-(2-Pinen-10-yl)cyclopentanone is estimated between -320 to -340 kJ/mol, reflecting the stabilization provided by the cyclic ketone system and the bicyclic terpene framework. The standard entropy is calculated at 450-480 J/mol·K, accounting for the conformational flexibility of the pinene substituent and rotational degrees of freedom around the connecting carbon chain [7].

Heat capacity at 298.15 K is estimated at 380-420 J/mol·K using group contribution methods, with values comparable to other terpene ketones studied by gas chromatography techniques [4]. The enthalpy of vaporization falls within the range of 65-75 kJ/mol, consistent with experimental determinations for similar terpene and aromatic ketones which showed enthalpies of vaporization determined at 298.15 K through gas chromatography correlations [4].

Solubility Parameters and Partition Coefficients

Hansen Solubility Parameter Analysis

The Hansen solubility parameters for 2-(2-Pinen-10-yl)cyclopentanone have been estimated using group contribution methods based on the component structural features. The dispersion parameter (δD) is calculated at 17.5-18.5 MPa^0.5, reflecting the significant van der Waals interactions from both the cyclopentanone ring and the bicyclic pinene structure. This value is consistent with cyclopentanone (δD = 17.9 MPa^0.5) [8] while accounting for the additional hydrocarbon content of the pinene moiety.

The polar parameter (δP) is estimated at 6.0-8.0 MPa^0.5, primarily attributed to the carbonyl group of the cyclopentanone ring. This value is lower than that of pure cyclopentanone (δP = 11.9 MPa^0.5) [8] due to the dilution effect of the nonpolar pinene substituent which reduces the overall polarity of the molecule. The hydrogen bonding parameter (δH) is estimated at 4.0-6.0 MPa^0.5, significantly lower than cyclopentanone (δH = 5.2 MPa^0.5) [8], reflecting the limited hydrogen bonding capability of the compound.

Hansen ParameterValue (MPa^0.5)Component ContributionComparison to Cyclopentanone
δD (Dispersion)17.5-18.5Cyclopentanone + pinene frameworkSimilar (17.9) [8]
δP (Polar)6.0-8.0Ketone carbonyl groupLower than 11.9 [8]
δH (Hydrogen bonding)4.0-6.0Limited H-bonding sitesSimilar to 5.2 [8]
δt (Total)19.5-21.0Vector sum of componentsHigher due to structure

Solubility Behavior in Various Solvents

The solubility characteristics of 2-(2-Pinen-10-yl)cyclopentanone reflect its amphiphilic nature, combining polar ketone functionality with a substantial hydrophobic terpene framework. Water solubility is severely limited, estimated at 5-15 mg/L at 25°C, due to the dominant hydrophobic character of the pinene substituent. This low aqueous solubility is consistent with the behavior of other terpene derivatives which show limited water solubility despite containing polar functional groups [9].

In ethanol, the compound is expected to be miscible due to favorable interactions between the alcohol solvent and both the polar ketone group and the hydrocarbon framework. This miscibility pattern follows the principle that compounds with similar Hansen solubility parameters exhibit good mutual solubility [10]. In nonpolar solvents such as hexane, partial solubility is expected, with the extent dependent on temperature and the balance between favorable dispersion interactions and unfavorable polar interactions.

Studies on related terpene compounds have shown that solubility in organic solvents follows Hansen solubility parameter predictions effectively. For dehydroabietic acid in pinene-containing systems, compatibility was successfully predicted using Hansen solubility parameters, with ∆δ values indicating complete solubilization when the difference between solute and solvent parameters was minimized [10].

Partition Coefficient Analysis

The octanol-water partition coefficient (Log P) for 2-(2-Pinen-10-yl)cyclopentanone is estimated at 4.5-5.5, indicating strong preference for the organic phase. This high partition coefficient reflects the substantial hydrophobic contribution of the pinene moiety, which dominates over the polar ketone functionality. The corresponding partition coefficient (Kow) ranges from 10^4.5 to 10^5.5, placing the compound in the category of highly lipophilic substances [11].

Computational studies on octanol-water partition coefficients using molecular simulation have demonstrated that the inclusion of water in the octanol-rich phase significantly affects partition coefficient calculations [11]. For compounds with complex molecular structures like terpene derivatives, the effect of water saturation in octanol can alter partition coefficients by 0.5-0.7 log units, emphasizing the importance of considering mutual solubility effects in partition coefficient determination [11].

The high partition coefficient has implications for environmental fate and bioaccumulation potential. Compounds with Log P values above 4 typically exhibit significant bioaccumulation in lipid-rich tissues and may have extended environmental persistence in organic phases. This characteristic should be considered in applications where environmental release is possible.

Reactivity Patterns in Oxidative/Reductive Environments

Oxidative Reactivity Characteristics

The oxidative reactivity of 2-(2-Pinen-10-yl)cyclopentanone is governed by multiple reactive sites within the molecular structure. The α-position adjacent to the ketone carbonyl represents the most reactive site toward oxidation, with activation energies estimated at 80-100 kJ/mol based on studies of similar ketone compounds. This high reactivity arises from the activation effect of the carbonyl group, which facilitates hydrogen abstraction and subsequent oxidation reactions [12].

The pinene moiety contributes additional oxidative susceptibility through its unsaturated bonds and strained ring system. Research on α-pinene and β-pinene oxidation characteristics has shown that these compounds exhibit high chemical activity under oxygen atmosphere, with initial exothermic temperatures of 333-338 K and heat release values of 2745-2973 J/g [5] [6]. The oxidation activation energies for α-pinene and β-pinene are 116.25 and 121.85 kJ/mol respectively, suggesting similar reactivity patterns for the pinene substituent in the target compound [6].

Oxidation TypeReactivity LevelActivation Energy (kJ/mol)Primary SiteExpected Products
α-Position oxidationHigh80-100Carbon adjacent to C=Oα-Hydroxy or α-keto derivatives
Ketone to carboxylic acidModerate120-140Carbonyl carbonCarboxylic acid derivatives
Pinene double bondHigh60-80C=C bonds in pineneEpoxides, alcohols, aldehydes
Photochemical oxidationHigh60-80Multiple sitesComplex mixture
Thermal oxidationLow-Moderate115-125Various sitesDecomposition products

Photochemical and Thermal Oxidation Behavior

Photochemical oxidation represents a significant pathway for 2-(2-Pinen-10-yl)cyclopentanone degradation, particularly under UV radiation. The compound contains multiple chromophores, including the ketone carbonyl and the pinene double bonds, which can absorb UV light and initiate photochemical processes. Studies on terpene photochemistry have shown that compounds containing both ketone and alkene functional groups exhibit enhanced photoreactivity with activation energies typically in the range of 60-80 kJ/mol [13].

The photochemical stability of essential oil components, including terpene derivatives, has been extensively studied due to their importance in commercial applications [13]. These studies indicate that compounds with similar structural features to 2-(2-Pinen-10-yl)cyclopentanone undergo complex photochemical transformations involving both the ketone and terpene moieties, leading to formation of various oxygenated products including alcohols, aldehydes, and carboxylic acids.

Thermal oxidation behavior follows patterns established for pinene compounds, with a three-step process: an induction period with minimal heat release, a main oxidation stage with significant pressure reduction and exothermic behavior, and thermal decomposition producing gaseous products [6]. The overall process is characterized by moderate thermal stability below 200°C under inert conditions, but rapid oxidation onset in the presence of oxygen at temperatures above 60°C.

Reductive Reactivity and Metal-Catalyzed Reactions

The reductive reactivity of 2-(2-Pinen-10-yl)cyclopentanone centers primarily on the ketone functional group, which can undergo reduction to form the corresponding secondary alcohol. The activation energy for ketone reduction is estimated at 95-115 kJ/mol, reflecting the steric hindrance imposed by the bulky pinene substituent. The reduction would generate a tertiary carbon center, which may affect the reaction rate and selectivity compared to simpler ketone systems.

Metal-catalyzed redox reactions offer opportunities for selective transformations of the compound. Recent developments in palladium-catalyzed redox divergent coupling of ketones with terpenes have demonstrated controlled oxidation and reduction pathways [12]. These reactions can be tuned through choice of additives and reaction conditions to favor either reductive coupling (using external hydrogen sources like benzyl alcohol) or oxidative coupling (using chlorinated solvents to quench palladium-hydride species) [12].

Enzymatic oxidation represents another important pathway, particularly for biotransformation applications. The activation energies for enzymatic processes typically range from 50-90 kJ/mol, depending on the specific enzyme system and substrate-enzyme interactions. The complex structure of 2-(2-Pinen-10-yl)cyclopentanone may limit enzyme accessibility, potentially affecting the efficiency of biotransformation processes.

Reduction TypeReactivity AssessmentActivation Energy (kJ/mol)Primary ChallengesExpected Outcomes
Ketone to alcoholModerate95-115Steric hindranceSecondary alcohol formation
Metal-catalyzedModerate90-110Catalyst poisoningSelective transformations
ElectrochemicalModerate105-125Mass transfer limitationsControlled reduction
EnzymaticVariable50-90Substrate accessibilityStereoselective products

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

218.167065321 g/mol

Monoisotopic Mass

218.167065321 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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